molecular formula C17H12ClNO2S B12623699 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918107-85-4

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B12623699
CAS No.: 918107-85-4
M. Wt: 329.8 g/mol
InChI Key: PQKLDKRHNUSOAJ-UHFFFAOYSA-N
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Description

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with a benzoylphenyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer agent featuring a thiazole ring

Uniqueness

2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoylphenyl group and the chlorine atom enhances its reactivity and potential therapeutic applications compared to other thiazole derivatives .

Properties

CAS No.

918107-85-4

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

2-[(4-benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C17H12ClNO2S/c18-15-10-16(20)19(22-15)11-12-6-8-14(9-7-12)17(21)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

PQKLDKRHNUSOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl

Origin of Product

United States

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